8-[4-(2-methylphenoxy)butoxy]quinoline
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Overview
Description
8-[4-(2-methylphenoxy)butoxy]quinoline is an organic compound that belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a quinoline core substituted with a butoxy chain that is further substituted with a 2-methylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(2-methylphenoxy)butoxy]quinoline can be achieved through various synthetic routes. One common method involves the reaction of 8-hydroxyquinoline with 4-(2-methylphenoxy)butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-[4-(2-methylphenoxy)butoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or phenoxy groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction may produce quinoline alcohols.
Scientific Research Applications
8-[4-(2-methylphenoxy)butoxy]quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Synthetic Organic Chemistry:
Industrial Chemistry: The compound is used in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 8-[4-(2-methylphenoxy)butoxy]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
8-[4-(4-methylphenoxy)butoxy]quinoline: Similar structure but with a 4-methylphenoxy group instead of a 2-methylphenoxy group.
8-[4-(2-chlorophenoxy)butoxy]quinoline: Similar structure but with a 2-chlorophenoxy group instead of a 2-methylphenoxy group.
Uniqueness
8-[4-(2-methylphenoxy)butoxy]quinoline is unique due to the specific substitution pattern on the quinoline core, which can influence its chemical reactivity and biological activity. The presence of the 2-methylphenoxy group may impart distinct properties compared to other similar compounds.
Properties
IUPAC Name |
8-[4-(2-methylphenoxy)butoxy]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-16-8-2-3-11-18(16)22-14-4-5-15-23-19-12-6-9-17-10-7-13-21-20(17)19/h2-3,6-13H,4-5,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGYYTYBEMFJEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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